![molecular formula C17H22N4O3 B2631584 (Z)-3-(tert-butyl)-N'-(3-ethoxy-4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285520-16-2](/img/structure/B2631584.png)
(Z)-3-(tert-butyl)-N'-(3-ethoxy-4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
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Description
(Z)-3-(tert-butyl)-N'-(3-ethoxy-4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A notable application of pyrazole-5-carbohydrazide derivatives is in the field of cancer research. Specifically, certain derivatives were found to inhibit the growth of A549 lung cancer cells. One compound, in particular, exhibited the highest growth inhibitory effect and successfully induced apoptosis in these cancer cells (Zheng et al., 2009).
Molecular Structure and Hydrogen Bonding
Studies have shown that molecules like 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole form simple chains via single C-H...N hydrogen bonds. Meanwhile, other derivatives form tetramolecular hydrogen-bonded aggregates through a combination of C-H...N and C-H...O hydrogen bonds (Abonía et al., 2007).
Spectroscopic and Molecular Docking Studies
Derivatives of pyrazole-5-carbohydrazide have been synthesized and characterized by various spectroscopic methods. These studies also include molecular docking, suggesting potential applications as anti-diabetic agents due to their interaction with specific proteins (Karrouchi et al., 2021).
Hydrogen-Bonded Supramolecular Structures
Various pyrazole derivatives have been studied for their ability to form hydrogen-bonded supramolecular structures, which are crucial for understanding molecular interactions and the development of new materials. These studies provide insights into how minor changes in molecular structure can significantly influence the formation of complex molecular assemblies (Castillo et al., 2009).
Synthesis as an Intermediate in Drug Development
Some pyrazole derivatives play a crucial role as intermediates in the synthesis of targeted molecules for drug development. For instance, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate is a key intermediate in the synthesis of mTOR-targeted PROTAC molecule PRO1, showcasing the compound's relevance in medicinal chemistry (Zhang et al., 2022).
properties
IUPAC Name |
5-tert-butyl-N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-5-24-14-8-11(6-7-13(14)22)10-18-21-16(23)12-9-15(20-19-12)17(2,3)4/h6-10,22H,5H2,1-4H3,(H,19,20)(H,21,23)/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKAZXHJPOIHKE-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=C2)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=NNC(=C2)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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